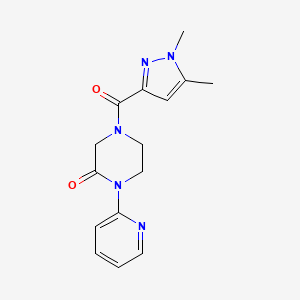
4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-1-(pyridin-2-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-1-(pyridin-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPCPX and is a selective antagonist of adenosine A1 receptors.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis
The synthesis of various derivatives of s-triazine, which incorporate pyrazole/piperidine/aniline moieties, has been a subject of study. These compounds, including similar structures to 4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-1-(pyridin-2-yl)piperazin-2-one, have been analyzed for their molecular structure using X-ray crystallography, Hirshfeld, and DFT calculations (Shawish et al., 2021).
Biochemistry and Pharmacology
The chemical behavior and potential pharmacological applications of similar pyrazolo[1,5-a]pyridine derivatives have been explored. For example, the discovery of G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure has demonstrated the significance of such compounds in designing novel therapeutics, particularly in the context of dopamine receptors (Möller et al., 2017).
Antimicrobial Applications
Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers, similar in structure to the compound , have shown potent antibacterial efficacies and biofilm inhibition activities. These derivatives have demonstrated significant inhibitory activities against various bacterial strains, highlighting their potential in antimicrobial applications (Mekky & Sanad, 2020).
Eigenschaften
IUPAC Name |
4-(1,5-dimethylpyrazole-3-carbonyl)-1-pyridin-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-11-9-12(17-18(11)2)15(22)19-7-8-20(14(21)10-19)13-5-3-4-6-16-13/h3-6,9H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVHTIRUQMSOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCN(C(=O)C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chloro-4-fluoro-N-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzenesulfonamide](/img/structure/B2743393.png)
![5-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-carboxamide](/img/structure/B2743394.png)
![1-Oxaspiro[4.4]nonan-6-amine](/img/structure/B2743395.png)
![3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2743396.png)


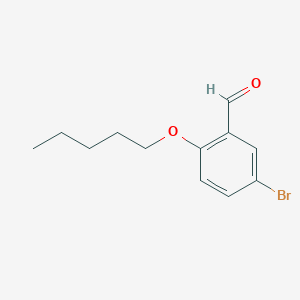
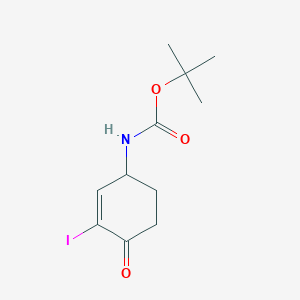
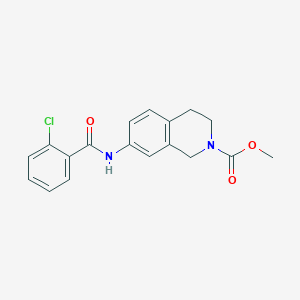
![3,4-dimethoxy-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2743406.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenoxypropanamide](/img/structure/B2743408.png)

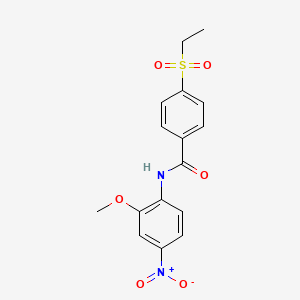
![(Z)-5-((5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid](/img/structure/B2743416.png)
